molecular formula C10H20O6 B1600012 (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane CAS No. 241811-66-5

(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

Cat. No.: B1600012
CAS No.: 241811-66-5
M. Wt: 236.26 g/mol
InChI Key: RAIJJZVROJTPEU-IMSYWVGJSA-N
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Description

The compound “(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane” is a polyether antibiotic which affects ion transport and ATPase activity in mitochondria . It is produced by Streptomyces hygroscopicus . It is used in potentiometric and spectroscopic studies of alkali metal ion complexes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple chiral centers . It contains a 1,4-dioxane ring, which is a type of ether. The molecule also contains hydroxymethyl, dimethoxy, and dimethyl groups .

Scientific Research Applications

Reaction and Synthesis Applications

  • Synthesis of Oligomers and Polymers : The copolymerization of dioxane derivatives with other compounds can lead to the development of polyesters with unique properties, such as rigidity and adhesiveness. These materials have potential applications in creating thermoset polyesters through thermal transesterification, indicating utility in materials science and engineering (Kriegel et al., 1998).

Catalysis and Organic Synthesis

  • Catalytic Reactions : Studies have shown that certain dioxane derivatives can act as intermediates or catalysts in organic synthesis, highlighting their role in creating complex organic molecules. For instance, zinc oxide and acetyl chloride catalysts have been used to synthesize specific organic compounds, demonstrating the versatility of dioxane derivatives in facilitating chemical reactions (Maghsoodlou et al., 2010).

Material Science and Performance Improvement

  • Development of Waterborne Polyurethane : Research involving the synthesis and characterization of bis(methoxyl hydroxyl)-functionalized polysiloxanes points towards applications in improving the performance of waterborne polyurethane. This showcases the potential of dioxane derivatives in enhancing material properties for specific industrial applications (Zhu et al., 2005).

Environmental Applications

  • Bioremediation of Environmental Pollutants : The study of enzyme-assisted bioremediation using laccase from Fusarium incarnatum UC-14 in a reverse micelle system for the degradation of Bisphenol A (BPA) illustrates the potential environmental application of dioxane derivatives. Such research underscores the role of these compounds in addressing pollution and enhancing biodegradability of persistent organic pollutants (Chhaya & Gupte, 2013).

Photopolymerization and Dental Applications

  • Photopolymerization in Dental Restorations : The synthesis of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine for dental restorations highlights the applicability of dioxane derivatives in medical materials science, particularly in creating more effective dental resin mixtures (Nie & Bowman, 2002).

Mechanism of Action

The mechanism of action of this compound involves the transport of ions across biological membranes . It disrupts membrane potential and stimulates ATPase activity in mitochondria . It has a specific affinity for certain ions, and its lipophilic nature allows it to move through the lipid bilayer of cells .

Properties

IUPAC Name

[(2R,3R,5S,6S)-3-(hydroxymethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-9(13-3)10(2,14-4)16-8(6-12)7(5-11)15-9/h7-8,11-12H,5-6H2,1-4H3/t7-,8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIJJZVROJTPEU-IMSYWVGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(C(O1)CO)CO)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@](O[C@@H]([C@H](O1)CO)CO)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442131
Record name (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241811-66-5
Record name (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Reactant of Route 2
(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Reactant of Route 3
(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Reactant of Route 4
(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Reactant of Route 5
(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Reactant of Route 6
(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

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